4-(Trifluoromethyl)benzene-1,2-diamine (also known as 2,3-diamino-4-trifluoromethylbenzene) is a valuable building block in organic synthesis due to the presence of both amine functional groups and a trifluoromethyl (CF3) group. The amine groups can participate in various reactions like condensation, acylation, and alkylation, allowing the construction of complex molecules. Additionally, the trifluoromethyl group introduces unique properties like enhanced lipophilicity (fat-loving) and metabolic stability, making it beneficial for the development of pharmaceuticals and other biologically active molecules. [Source: AChemBlock - ]
The combination of amine and trifluoromethyl functionalities in 4-(Trifluoromethyl)benzene-1,2-diamine makes it a promising candidate for exploring new drug leads. The amine groups can be used to create hydrogen bonds with biological targets, potentially leading to improved binding affinity and selectivity. Meanwhile, the trifluoromethyl group can enhance the molecule's drug-like properties, such as membrane permeability and metabolic stability, crucial for successful drug development. Research suggests the potential application of this compound in developing drugs for various diseases, including cancer and neurodegenerative disorders. [Source: Molport - ]
3,4-Diaminobenzotrifluoride is an aromatic amine characterized by the presence of two amino groups attached to a benzene ring that also contains a trifluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 175.13 g/mol. This compound typically appears as a colorless to light yellow liquid with an amine-like odor. It is insoluble in water but soluble in organic solvents, exhibiting a boiling point around 187 °C and a melting point near 5 °C .
Several methods exist for synthesizing 3,4-Diaminobenzotrifluoride:
3,4-Diaminobenzotrifluoride has several applications:
Several compounds share structural similarities with 3,4-Diaminobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminobenzotrifluoride | Contains one amino group; used extensively in dye production. | |
2-Aminobenzotrifluoride | Similar structure but different position of amino group; may exhibit different reactivity. | |
Trifluoromethylaniline | Lacks additional amino group; simpler structure affecting its properties. | |
4-Trifluoromethylaniline | Similar to 4-Aminobenzotrifluoride but without amino functionality; used in pharmaceuticals. |
The uniqueness of 3,4-Diaminobenzotrifluoride lies in its dual amino functionality combined with the trifluoromethyl group, which enhances its reactivity and potential applications in various chemical syntheses and biological studies compared to its mono-amino counterparts. The positioning of the amino groups also allows for diverse synthetic pathways and potential interactions that are not available in simpler analogs.
Acute Toxic;Irritant